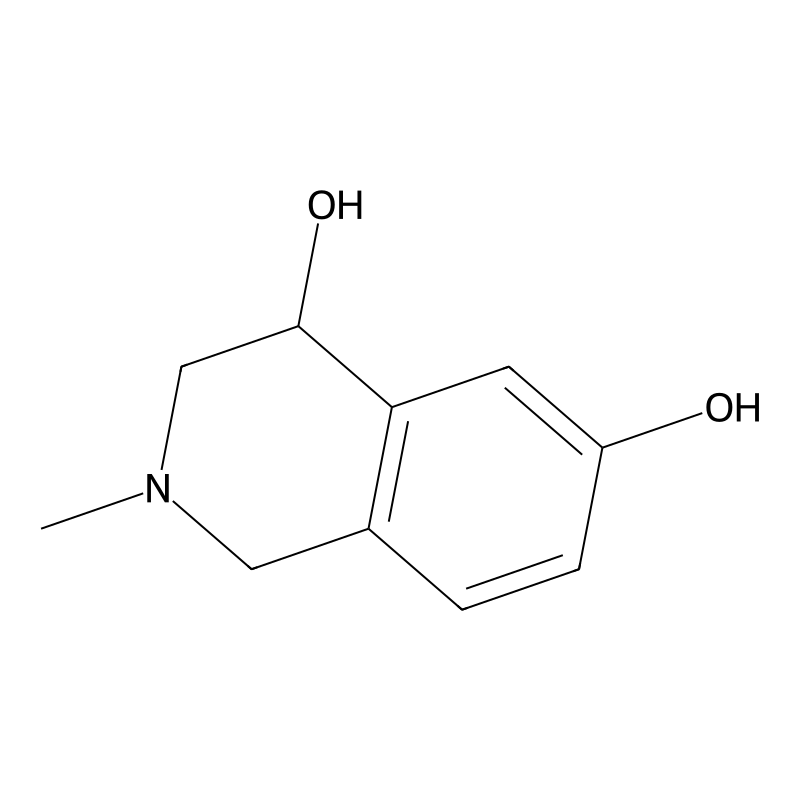1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential applications based on related THIQs:
- Dopamine modulators: Certain THIQs have been studied for their potential to modulate dopamine signaling, a key neurotransmitter involved in movement, learning, and reward. However, research on 2M-THIQ-4,6-diol in this context is lacking.
- Neuroprotective properties: Some THIQs have shown neuroprotective effects in animal models, suggesting potential applications in neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. However, more research is needed to evaluate the potential of 2M-THIQ-4,6-diol in this area.
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline is a bicyclic organic compound belonging to the isoquinoline family. It features a tetrahydroisoquinoline structure that is characterized by the presence of a saturated nitrogen-containing ring fused to a benzene ring. The compound has two hydroxyl groups at the 4 and 6 positions and a methyl group at the 2 position, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 183.22 g/mol .
Additionally, it can be subjected to reduction reactions, where the hydroxyl groups may be modified or removed under specific conditions. For example, treatment with reducing agents like lithium aluminum hydride can yield derivatives with altered functionalities.
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline exhibits significant biological activity. Compounds in the tetrahydroisoquinoline class are known for their diverse pharmacological properties, including neuroprotective and anti-inflammatory effects. Some studies have indicated potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress .
Moreover, this compound may possess cardiotonic properties, making it relevant in cardiovascular pharmacology . Its unique hydroxyl substitutions could contribute to enhanced interaction with biological targets.
Several synthesis methods have been developed for 1,2,3,4-tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline:
- Pictet–Spengler Reaction: This method involves the reaction of phenylethylamine derivatives with aldehydes in acidic conditions to form tetrahydroisoquinolines.
- Bischler–Nepieralski Cyclization: This approach allows for the formation of isoquinoline structures from appropriate precursors through cyclization reactions involving acylation followed by reduction .
- One-Pot Synthesis: Recent methodologies have explored one-pot multi-component reactions that streamline the synthesis process by combining several steps into one reaction vessel .
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline has potential applications in various fields:
- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting neurological disorders and cardiovascular diseases.
- Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules or as an intermediate in the production of other pharmaceuticals.
Interaction studies of 1,2,3,4-tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline have shown its potential to interact with various biological targets:
- Neurotransmitter Receptors: Research indicates that this compound may influence dopamine and serotonin receptor activity, which is crucial for developing treatments for mood disorders .
- Enzymatic Inhibition: It may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease processes.
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline shares structural similarities with several other compounds in the tetrahydroisoquinoline class. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Basic tetrahydroisoquinoline structure | Lacks hydroxyl groups; serves as a precursor for many derivatives |
| 1-Hydroxy-1-methyl-2-(3-methoxyphenyl)ethanone | Contains methoxy group instead of hydroxyl | Exhibits different biological activity due to methoxy substitution |
| 1-Methyl-1H-tetrahydroisoquinoline | Methyl group at nitrogen position | Different pharmacological profile; often studied for analgesic effects |
| 4-Hydroxy-N-methyl-tetrahydroisoquinoline | Hydroxyl at position 4 only | Focused on potential anti-inflammatory properties |
The uniqueness of 1,2,3,4-tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline lies in its specific arrangement of functional groups that potentially enhance its bioactivity compared to similar compounds.








